

An In-depth Technical Guide to Dimethylsulfide Gold(I) Chloride

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Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of chloro(dimethylsulfide)gold(I), a key precursor in gold-based chemistry. Detailed experimental protocols for its synthesis and characterization, including X-ray crystallography and NMR spectroscopy, are presented. All quantitative data is summarized in structured tables for ease of reference. Furthermore, this guide includes visual representations of the compound's structure and a typical synthesis workflow using the Graphviz DOT language, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

Chloro(dimethylsulfide)gold(I), with the chemical formula C_2H_6AuClS , is a coordination complex widely utilized as a starting material in the synthesis of various gold(I) compounds.^[1] Its utility stems from the labile nature of the dimethyl sulfide ligand, which is readily displaced by other ligands, making it a versatile entry point into gold chemistry.^[1] This white, crystalline solid is an important reagent for the development of gold-based catalysts and potential therapeutic agents.^[2] This document serves as a technical resource for researchers, providing detailed information on its chemical formula, structure, and synthesis.

Chemical Formula and Structure

The chemical formula for chloro(dimethylsulfide)gold(I) is C_2H_6AuClS .^[1] The compound consists of a central gold(I) atom linearly coordinated to a chloride ion and a dimethyl sulfide molecule.^[3]

Molecular Structure

The molecular structure of chloro(dimethylsulfide)gold(I) has been determined by single-crystal X-ray diffraction.^[3] The gold(I) center adopts a nearly linear geometry, which is characteristic of two-coordinate d^{10} metal complexes. The key structural parameters are detailed in the tables below.

Crystal Structure

The crystallographic data for chloro(dimethylsulfide)gold(I) has been reported by P.G. Jones and J. Lautner.^[3] The compound crystallizes in the monoclinic space group $P2_1/c$.^[3]

Data Presentation

General Properties

Property	Value	Reference
Chemical Formula	C_2H_6AuClS	[1]
Molecular Weight	294.55 g/mol	[4]
CAS Number	29892-37-3	[4]
Appearance	White to light yellow crystalline powder	[5]
Melting Point	160 °C (decomposes)	[5]
Storage Temperature	0-10 °C, protect from light	[5]

Crystallographic Data

Parameter	Value	Reference
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /c	[3]
a	6.031(1) Å	[3]
b	14.825(3) Å	[3]
c	6.417(3) Å	[3]
β	95.67(2)°	[3]
V	571.0(3) Å ³	[3]
Z	4	[3]

Key Bond Distances and Angles

Bond/Angle	Value	Reference
Au-S Bond Distance	2.271(2) Å	[1][3]
Au-Cl Bond Distance	2.288(2) Å	[3]
S-Au-Cl Bond Angle	176.9(1)°	[1][3]

NMR Spectroscopic Data (CDCl₃)

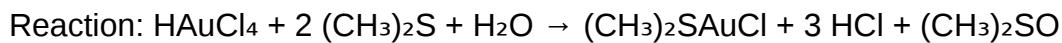
Nucleus	Chemical Shift (δ) in ppm
¹ H NMR	~2.7
¹³ C NMR	~25.0

Note: Exact chemical shifts can vary slightly depending on the specific experimental conditions and solvent purity.

Experimental Protocols

Synthesis of Chloro(dimethylsulfide)gold(I)

This protocol is adapted from the synthesis of the deuterated analogue.[\[6\]](#)



Materials:

- Chloroauric acid ($\text{HAuCl}_4 \cdot x\text{H}_2\text{O}$)
- Dimethyl sulfide ($(\text{CH}_3)_2\text{S}$)
- Absolute ethanol
- 6% Sulfurous acid (H_2SO_3)
- Chloroform (for recrystallization)

Procedure:

- Dissolve chloroauric acid hydrate (e.g., 0.20 g, ~0.5 mmol) in absolute ethanol (5 mL).
- To this solution, add dimethyl sulfide (e.g., 0.2 mL).
- Immediately follow with the addition of 6% sulfurous acid (0.6 mL).
- Stir the solution until it decolorizes and a shiny white precipitate forms.
- Collect the precipitate by filtration.
- Recrystallize the crude product from chloroform to yield pure chloro(dimethylsulfide)gold(I).
[\[6\]](#)
- Dry the purified product in vacuo.

Purification by Recrystallization

General Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[\[7\]](#)

Procedure for Chloro(dimethylsulfide)gold(I):

- Dissolve the impure solid in a minimal amount of hot chloroform.
- Once fully dissolved, allow the solution to cool slowly to room temperature.
- As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.[\[8\]](#)

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid.

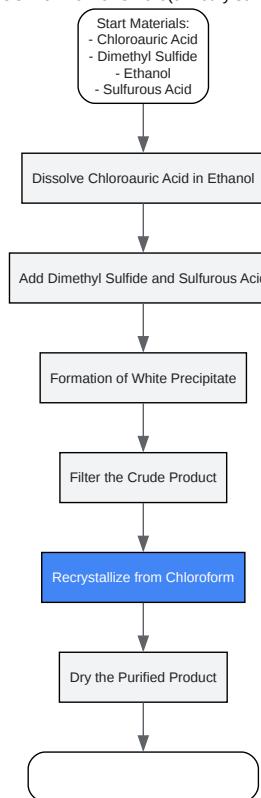
General Workflow:

- Crystal Growth: Obtain single crystals of chloro(dimethylsulfide)gold(I) suitable for X-ray diffraction, typically through slow evaporation of a solvent or by slow cooling of a saturated solution.
- Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[\[3\]](#)
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structural model is refined to best fit the experimental data.
[\[3\]](#)

Visualizations

Caption: Molecular structure of chloro(dimethylsulfide)gold(I).

Synthesis Workflow of Chloro(dimethylsulfide)gold(I)

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Caption: A typical workflow for the synthesis and purification.

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